4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
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Overview
Description
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a dioxoloquinazolinone core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dioxoloquinazolinone Core: The synthesis begins with the preparation of the dioxoloquinazolinone core. This can be achieved by reacting 2-aminobenzamide with glyoxylic acid in the presence of a suitable catalyst to form the quinazolinone ring system.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the quinazolinone intermediate with 2-(benzylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Butanamide Formation: The final step involves the coupling of the thioether intermediate with N-(3,4-dimethoxyphenethyl)butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the thioether linkage using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzylamino or thioether derivatives.
Scientific Research Applications
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide: This compound is unique due to its specific substitution pattern and the presence of the dioxoloquinazolinone core.
Other Quinazolinone Derivatives: Compounds such as 4-(6-((2-(methylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-40-25-11-10-21(15-26(25)41-2)12-13-33-29(37)9-6-14-36-31(39)23-16-27-28(43-20-42-27)17-24(23)35-32(36)44-19-30(38)34-18-22-7-4-3-5-8-22/h3-5,7-8,10-11,15-17H,6,9,12-14,18-20H2,1-2H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLHTQSQKXOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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